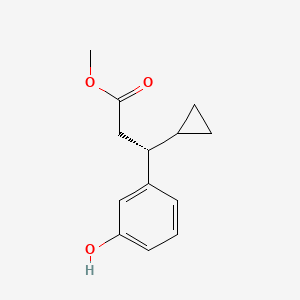
Scandium chloride (ScCl3), hexahydrate (8CI,9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scandium chloride hexahydrate (ScCl3·6H2O) is an inorganic compound composed of scandium, chlorine, and water molecules. It is a grayish-white crystalline solid that is highly soluble in water and hygroscopic in nature. This compound is primarily used in research laboratories and various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Scandium chloride hexahydrate can be synthesized by reacting scandium oxide (Sc2O3) with hydrochloric acid (HCl) followed by crystallization. The reaction proceeds as follows: \[ \text{Sc}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{ScCl}_3 + 3\text{H}_2\text{O} \] The resulting scandium chloride solution is then evaporated to dryness and crystallized to obtain ScCl3·6H2O.
Industrial Production Methods: In industrial settings, scandium chloride hexahydrate is produced through similar methods involving the reaction of scandium-containing ores with hydrochloric acid. The process involves multiple purification steps to achieve the desired purity and crystalline form.
Analyse Chemischer Reaktionen
Types of Reactions: Scandium chloride hexahydrate undergoes various chemical reactions, including:
Oxidation: ScCl3·6H2O can be oxidized to form scandium oxide.
Reduction: It can be reduced to form scandium metal.
Substitution: It can undergo substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Heat treatment in the presence of oxygen.
Reduction: Electrolysis or reaction with reducing agents like hydrogen gas.
Substitution: Reaction with other halides in appropriate solvents.
Major Products Formed:
Scandium Oxide (Sc2O3)
Scandium Metal (Sc)
Other Halide Compounds
Wissenschaftliche Forschungsanwendungen
Scandium chloride hexahydrate is used in various scientific research applications, including:
Catalysis: It serves as a catalyst in organic synthesis and polymerization reactions.
Material Science: Used in the production of high-purity scandium compounds for optical fibers, electronic ceramics, and lasers.
Biological Research: Investigated for its potential biological effects and toxicity studies.
Wirkmechanismus
The mechanism by which scandium chloride hexahydrate exerts its effects depends on its application:
Catalysis: It acts as a Lewis acid, facilitating the formation of intermediates in chemical reactions.
Material Science: Its high solubility and reactivity make it suitable for producing ultra-pure scandium compounds.
Biological Research: Scandium ions can interact with biological molecules, affecting cellular processes and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Scandium (III) Fluoride (ScF3)
Scandium (III) Nitrate (Sc(NO3)3)
Scandium (III) Bromide (ScBr3)
Scandium (III) Iodide (ScI3)
Uniqueness: Scandium chloride hexahydrate is unique due to its high solubility in water and its ability to form stable hydrates, making it more versatile in various applications compared to other scandium compounds.
Eigenschaften
IUPAC Name |
scandium(3+);hexachloride;dodecahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.12H2O.2Sc/h6*1H;12*1H2;;/q;;;;;;;;;;;;;;;;;;2*+3/p-6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKZNQUWIQPNAH-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sc+3].[Sc+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H24O12Sc2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)-](/img/structure/B8066376.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)piperidine](/img/structure/B8066393.png)
![1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)-](/img/structure/B8066394.png)


![(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B8066421.png)


![4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl](/img/structure/B8066464.png)




